Cinnamic acids
Cinnamic acids are a class of organic compounds characterized by the presence of a cinnamoyl group (Ph-C=CH-). These compounds have a variety of applications in the pharmaceutical, food, and cosmetic industries due to their unique chemical properties. Structurally, they consist of a benzene ring attached to a vinyl ketone moiety, which imparts them with both aromatic and aliphatic functionalities.
In the pharmaceutical industry, cinnamic acids and their derivatives are used as intermediates in the synthesis of various drugs, including anti-inflammatory agents, antifungals, and antioxidants. They are also valued for their antioxidant properties and ability to inhibit oxidative stress, making them useful in the development of new therapeutic compounds.
For the food and cosmetic industries, cinnamic acids serve as flavor enhancers, preservatives, and skin care ingredients due to their aromatic nature and stabilizing effects. The presence of hydroxyl groups can further enhance their functionality, such as in sunscreens where they provide photostability and protection against UV radiation.
Overall, the versatile properties of cinnamic acids make them indispensable in a wide range of applications across different sectors.

Structure | Chemical Name | CAS | MF |
---|---|---|---|
![]() |
(2E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid | 16642-92-5 | C10H7F3O2 |
![]() |
3-cyanocinnamic acid | 16642-93-6 | C10H7NO2 |
![]() |
4-Cyanocinnamic Acid | 18664-39-6 | C10H7NO2 |
![]() |
3-(2,5-dichlorophenyl)prop-2-enoic acid | 20595-47-5 | C9H6Cl2O2 |
![]() |
Potassium cinnamate | 16089-48-8 | C9H7KO2 |
![]() |
trans-3,4-Difluorocinnamic Acid | 112897-97-9 | C9H6F2O2 |
![]() |
5-Bromo-2-fluorocinnamic acid | 202865-71-2 | C9H6BrFO2 |
![]() |
3-(2,3-Difluorophenyl)acrylic acid | 207981-48-4 | C9H6F2O2 |
![]() |
3-(2-chlorophenyl)prop-2-enoic acid | 3752-25-8 | C9H7ClO2 |
![]() |
2,6-Dichlorocinnamic acid | 5345-89-1 | C9H6Cl2O2 |
Related Literature
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
2. Back matter
-
3. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
Recommended suppliers
-
Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsCompany nature: Private enterprises
-
Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsCompany nature: Private enterprises
-
Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsCompany nature: Private enterprises
-
Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
-
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
Recommended products